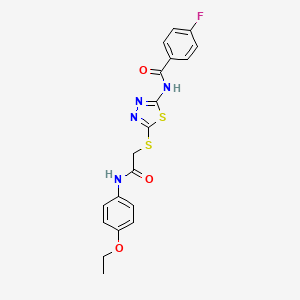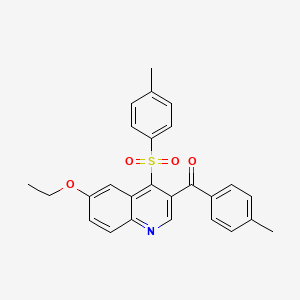![molecular formula C20H18N2O2S B2725508 N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860650-49-3](/img/structure/B2725508.png)
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a type of indole-2-carboxamide . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . According to the numbering order of the indole molecule, the indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated .Applications De Recherche Scientifique
Anticancer Agent Development
The synthesis and biological activity of indolequinones, including derivatives structurally related to N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, have been explored for their potential as novel bioreductive anticancer agents. These compounds exhibit cytotoxicity towards mammalian cells, with some showing greater toxicity under hypoxic conditions, suggesting their potential application in targeting cancer cells more effectively than normal cells (Cotterill et al., 1994).
Cytotoxicity Studies
Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with structural similarities to this compound, has been conducted. These studies aim to understand the compounds' effectiveness against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer treatment (Hassan et al., 2014).
Alzheimer's Disease Treatment
The development of 5-aroylindolyl-substituted hydroxamic acids, related to this compound, for selective inhibition of histone deacetylase 6 (HDAC6) has been reported. These compounds show promise in decreasing phosphorylation and aggregation of tau proteins, offering potential treatment options for Alzheimer's disease (Lee et al., 2018).
Novel Conducting Polymers
The electropolymerization of thieno[3,2-b]indole derivatives, including those structurally related to this compound, has been studied for the preparation of new conducting materials. These materials exhibit unique electrochemical and physicochemical properties due to the effects of substituents, highlighting their potential applications in electronics and material science (Mezlova et al., 2005).
Solid-Phase Synthesis Applications
The development of carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, demonstrates the utility of compounds structurally related to this compound in facilitating the synthesis of complex organic molecules, including peptides and nucleoside derivatives (Muranaka et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylthieno[2,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-22-17-6-4-3-5-15(17)16-11-18(25-20(16)22)19(23)21-12-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSARJFUIRUSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

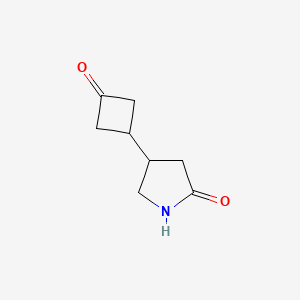
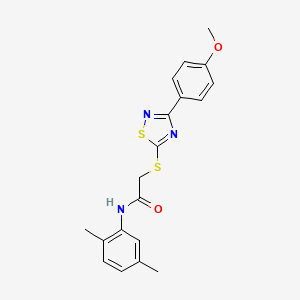
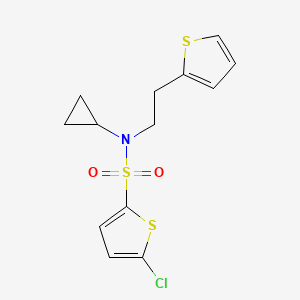
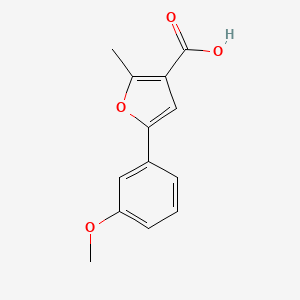

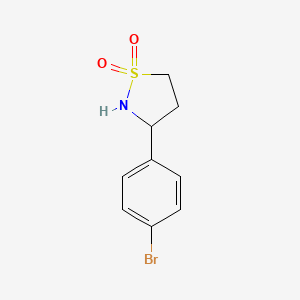
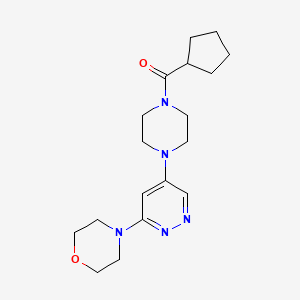
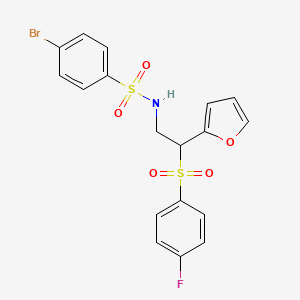
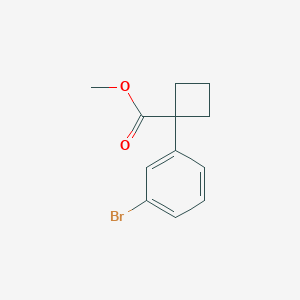
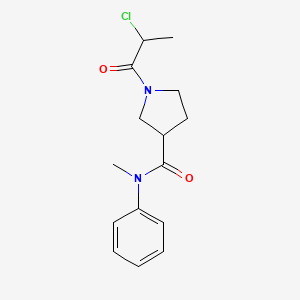
![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)
![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)
